molecular formula C7H12N4 B15214235 5-Ethyl-6-methylpyrimidine-2,4-diamine CAS No. 57683-57-5

5-Ethyl-6-methylpyrimidine-2,4-diamine

Cat. No.: B15214235
CAS No.: 57683-57-5
M. Wt: 152.20 g/mol
InChI Key: YFKHOGOFBUYJCI-UHFFFAOYSA-N
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Description

5-Ethyl-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by an ethyl group at position 5, a methyl group at position 6, and two amine groups at positions 2 and 4 of the pyrimidine ring. This structural configuration confers unique physicochemical properties, influencing solubility, stability, and biological interactions.

For instance, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dione, a structurally related compound, demonstrates significant anti-inflammatory effects in murine models .

Properties

CAS No.

57683-57-5

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-ethyl-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H12N4/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H4,8,9,10,11)

InChI Key

YFKHOGOFBUYJCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methylpyrimidine-2,4-diamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, dihydropyrimidines, and Schiff bases, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl-6-methylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, leading to the disruption of DNA synthesis and cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and exerting its biological effects.

Comparison with Similar Compounds

Anti-Inflammatory Activity

The introduction of aminomethyl groups at position 5, as seen in 5-diethylaminomethyl-6-methylpyrimidine-2,4-dione, significantly enhances anti-inflammatory activity, reducing mouse ear swelling by >50% in experimental models .

Antiparasitic Activity

Pyrimethamine’s 4-chlorophenyl group enables potent inhibition of dihydrofolate reductase in Plasmodium parasites, with an EC₅₀ of <10 nM . Substitution with non-aromatic groups (e.g., ethyl or methyl) likely diminishes this activity due to reduced electron-withdrawing effects.

Biological Activity

5-Ethyl-6-methylpyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound features both ethyl and methyl substituents on the pyrimidine ring, which influence its chemical reactivity and biological properties. The presence of these groups enhances its binding affinity to various molecular targets compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can disrupt cellular functions, making it a candidate for further drug development in oncology and infectious diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
Enzyme Inhibition Inhibits DHFR, impacting folate metabolism and DNA synthesis.
Antimicrobial Effects Exhibits potential antimicrobial properties against various pathogens.
Anticancer Potential Shows promise in cancer research due to its role in disrupting cell proliferation.
Cell Signaling Involved in cellular signaling pathways that regulate growth and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at elevated temperatures to optimize yield .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive bacteria, suggesting its potential utility as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research focused on the compound's anticancer properties revealed that it effectively inhibited the proliferation of cancer cell lines by targeting DHFR. This mechanism led to reduced cell viability and increased apoptosis in treated cells .

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural modifications compared to other pyrimidines:

Compound Structure Biological Activity
Trimethoprim 2,4-Diamino-5-(3',4',5'-trimethoxybenzyl)-pyrimidineWell-known antibacterial agent targeting DHFR.
2,4-Diamino-6-ethylpyrimidine Lacks methyl group at the 5-positionLimited biological activity compared to this compound.
2,4-Diamino-5-methylpyrimidine Lacks ethyl group at the 6-positionSimilar activity but less effective due to structural differences.

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